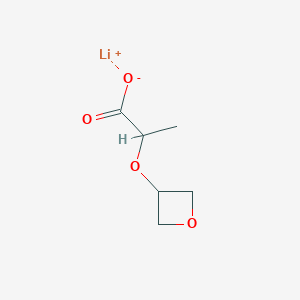
Lithium;2-(oxetan-3-yloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(oxetan-3-yloxy)propanoate is a chemical compound with the molecular formula C6H9LiO4. It is a lithium salt of 2-(oxetan-3-yloxy)propanoic acid. This compound is of interest due to its unique structure, which includes an oxetane ring, a four-membered cyclic ether. The presence of the oxetane ring imparts distinct chemical properties to the compound, making it valuable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Lithium in Energy Storage and Recovery
Advance Review on Lithium : Lithium, recognized for its pivotal role in rechargeable batteries, is crucial for modern energy production and storage technologies. Its high economic significance is underscored by the ever-increasing demand in devices such as electric vehicles and portable electronics. This review delves into the extraction, separation, and recovery processes of lithium from minerals, brine, and sea water, highlighting the challenges and advancements towards sustainable exploitation and recycling practices (Choubey et al., 2016).
Lithium in Health and Medicine
Effects of Lithium on Inflammation : Lithium's role extends beyond mood stabilization in bipolar disorder to encompass anti-inflammatory properties. It influences various pro- and anti-inflammatory mediators, potentially contributing to its therapeutic efficacy. This variability under different experimental conditions signifies the complexity of lithium's effects on inflammation (Nassar & Azab, 2014).
Lithium in Environmental and Material Science
Lithium Toxicity in Plants : Investigating lithium's environmental impact, research indicates its dual role in stimulating and inhibiting plant growth, dependent on concentration levels. The review underscores the urgency for studies focused on lithium's mobility, toxicity, and potential remediation strategies to mitigate environmental risks (Shahzad et al., 2016).
Lithium in Material Chemistry and Nanostructures
Nanostructured Anode Materials for Li-ion Batteries : The exploration of nanostructured anode materials reveals lithium's significant role in enhancing Li-ion batteries' energy and power capabilities. Nano-sized materials based on carbon, metals, and metal oxides exhibit properties like high electrical and ionic conductivity, which are crucial for developing high-performance batteries (Goriparti et al., 2014).
Wirkmechanismus
Target of Action
It is known that lithium salts, such as lithium carbonate, lithium citrate, and lithium orotate, are mood stabilizers . They are used in the treatment of bipolar disorder, as they counteract both mania and depression .
Mode of Action
The precise mechanism of action of Lithium;2-(oxetan-3-yloxy)propanoate is currently unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
This compound likely affects several biochemical pathways. For instance, lithium is known to modulate signals impacting on the cytoskeleton, a dynamic system contributing to neural plasticity, at multiple levels, including glycogen synthase kinase-3b, cyclic AMP-dependent kinase, and protein kinase C . These effects may be critical for the neural plasticity involved in mood recovery and stabilization .
Result of Action
It is known that the outcome of lithium’s effects appears likely to result in limiting the magnitudes of fluctuations in activities, contributing to a stabilizing influence induced by lithium, and neuroprotective effects may be derived from its modulation of gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(oxetan-3-yloxy)propanoate typically involves the reaction of 2-(oxetan-3-yloxy)propanoic acid with a lithium base. One common method is to dissolve 2-(oxetan-3-yloxy)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-(oxetan-3-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium
Eigenschaften
IUPAC Name |
lithium;2-(oxetan-3-yloxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Li/c1-4(6(7)8)10-5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYFIAWAHGOCBF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])OC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)
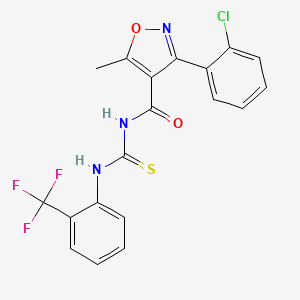
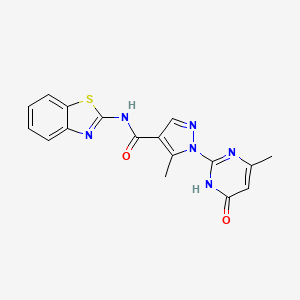

![(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2605598.png)
![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
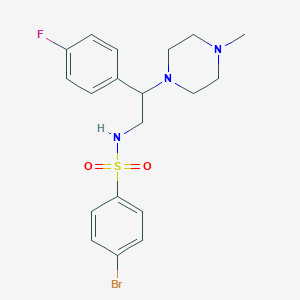
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)
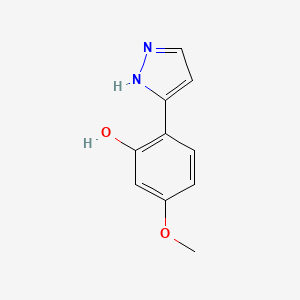
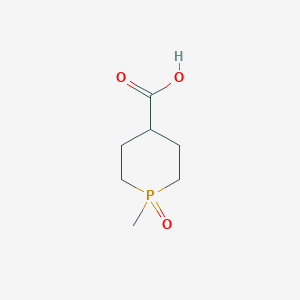
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
